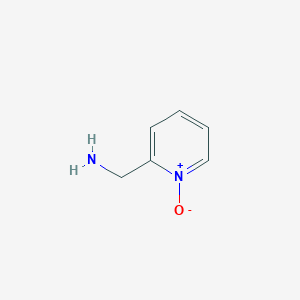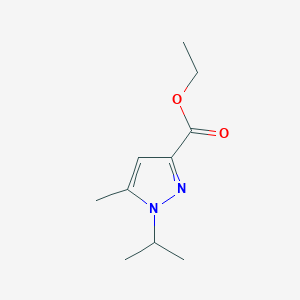
(2-Picolyl 1-oxide)amine
Overview
Description
“(2-Picolyl 1-oxide)amine” is a nitrogen-containing heterocyclic compound. It’s a derivative of pyridine, an organic compound that is abundant in nature with various biological activities .
Synthesis Analysis
“(2-Picolyl 1-oxide)amine” can be synthesized from 2-pyridinecarboxaldehyde and the electron withdrawing 2-methoxy-5-nitroaniline . It’s also a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
Molecular Structure Analysis
The molecular structure of “(2-Picolyl 1-oxide)amine” is characterized by the presence of a nitrogen atom and two picolyl substituents . The geometrical parameters are consistent with the literature values .
Chemical Reactions Analysis
Amine oxides, such as “(2-Picolyl 1-oxide)amine”, are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide . They can change from net cationic via zwitterionics to nonionics on going from low to high pH .
Physical And Chemical Properties Analysis
“(2-Picolyl 1-oxide)amine” is characterized as a metastable species that easily switches to other forms via external stimuli . A more polar solvent, a lower temperature, basic conditions, and an electron-withdrawing moiety contribute to the stabilities of aminals .
Mechanism of Action
Target of Action
(2-Picolyl 1-oxide)amine, also known as 2-Picolylamine, is a common bidentate ligand and a precursor to more complex multidentate ligands . It is known to chelate metal ions , making metal ions such as copper (Cu) and zinc (Zn) its primary targets . These metal ions play crucial roles in various biological processes, including enzymatic reactions and cell growth .
Mode of Action
The compound interacts with its targets by forming stable complexes with metal ions . For instance, it has been found to coordinate with Cu(I) with two oxygen atoms of N-oxide and amide in the coupling process . This interaction results in changes in the chemical structure and properties of the metal ions, affecting their biological functions .
Biochemical Pathways
The compound’s interaction with metal ions can affect various biochemical pathways. For example, it has been used as a ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides . This reaction is part of the larger biochemical pathway of C–N bond formation, which is crucial for the synthesis of many biologically active compounds .
Result of Action
The molecular and cellular effects of (2-Picolyl 1-oxide)amine’s action are largely dependent on its targets and the specific biochemical pathways it affects. For instance, its role as a ligand in copper-catalyzed C–N cross-coupling reactions can lead to the formation of new organic compounds . In another example, it has potential anticancer properties due to its ability to chelate metal ions .
Action Environment
The action, efficacy, and stability of (2-Picolyl 1-oxide)amine can be influenced by various environmental factors. For instance, the solvent, temperature, acid–base conditions, and substituent effects can affect the stability of the compound and its dynamic covalent system . Furthermore, the presence of metal ions in the environment is crucial for the compound’s mode of action .
Safety and Hazards
properties
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPPTKCLUPFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CN)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)









